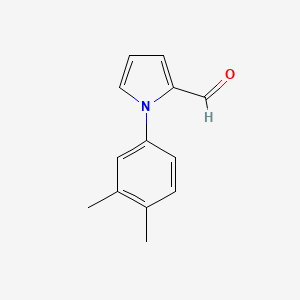

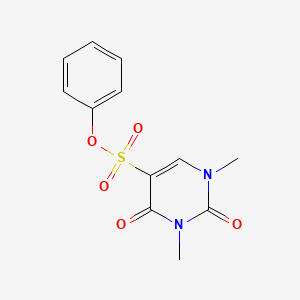

![molecular formula C11H16N4 B2500804 N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine CAS No. 1465374-93-9](/img/structure/B2500804.png)

N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of N-cyclopropyl-N-alkylanilines and their subsequent reactions. For instance, the reaction with nitrous acid in aqueous acetic acid leads to the cleavage of the cyclopropyl group and the formation of N-alkyl-N-nitrosoaniline derivatives . Additionally, the synthesis of N-substituted amides of triazole-containing compounds has been reported, which involves condensation reactions with primary amines . These synthetic routes could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the structure of related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives . These studies reveal strong intermolecular hydrogen bonding and the influence of substituents on the molecular conformation. The molecular structure of "N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine" would likely exhibit similar characteristics, with the potential for hydrogen bonding and significant electronic effects from the triazole and cyclopropyl groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various contexts. For example, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene leads to the formation of a meso-ionic compound, demonstrating the unique reactivity of cyclopropyl groups . The compound of interest may also undergo unique reactions due to the presence of the cyclopropyl group and the electron-rich triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their antifungal activity , photoreactivity , and crystal structures . These properties are influenced by the molecular structure, electronic distribution, and substituents present on the compounds. The compound "this compound" would likely have unique physical and chemical properties due to its structural features, which could be explored through similar studies.

Scientific Research Applications

Cyclopropyl Group Applications

Cyclopropyl groups are known for their ring strain and unique reactivity, making them valuable in various synthetic applications. They are used to modify the pharmacokinetic properties of pharmaceuticals and serve as precursors in the synthesis of more complex molecules. For example, the oxidation of cyclopropyl-containing hydrocarbons has been explored for the efficient production of carbonylcyclopropanes, highlighting the cyclopropyl group's utility in synthetic organic chemistry (Sedenkova et al., 2018).

1,2,4-Triazole Group Applications

The 1,2,4-triazole group is a common motif in medicinal chemistry, noted for its versatility in drug design. Compounds featuring this group have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. A review on amino-1,2,4-triazoles outlines their significance as raw materials in the fine organic synthesis industry, highlighting their applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021). This suggests that compounds containing the 1,2,4-triazole group could have potential applications in these areas.

properties

IUPAC Name |

N-(cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-3-6-15(7-10-4-5-10)8-11-13-12-9-14(11)2/h1,9-10H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJXXLLDJPPXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN(CC#C)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)